molecular formula C12H20ClN5 B12216727 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12216727
M. Wt: 269.77 g/mol
InChI Key: HUBATCNVXTZSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings are synthesized through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The isopropyl and methyl groups are introduced through substitution reactions using appropriate alkyl halides in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the two pyrazole rings through a methylene bridge, which can be achieved using formaldehyde and a suitable amine under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield alkylated or acylated derivatives.

Scientific Research Applications

1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, analgesic, or antimicrobial agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-isopropyl-1H-pyrazol-4-yl)ethanone
  • 1-methyl-1H-pyrazol-4-ylboronic acid
  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Uniqueness

1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of both isopropyl and methyl groups on the pyrazole rings. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-10(2)17-5-4-12(15-17)8-13-6-11-7-14-16(3)9-11;/h4-5,7,9-10,13H,6,8H2,1-3H3;1H

InChI Key

HUBATCNVXTZSKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CN(N=C2)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.